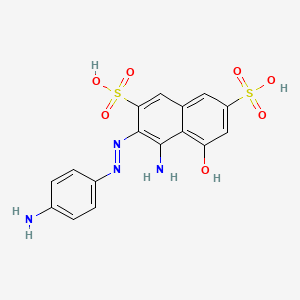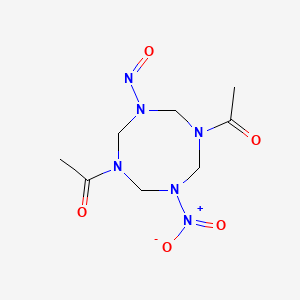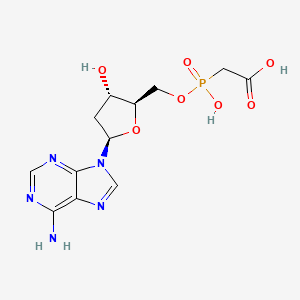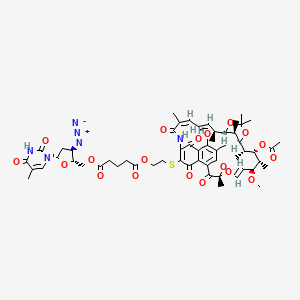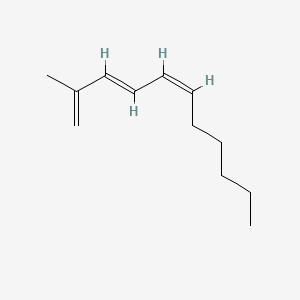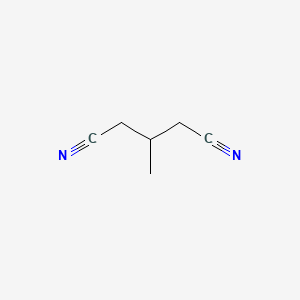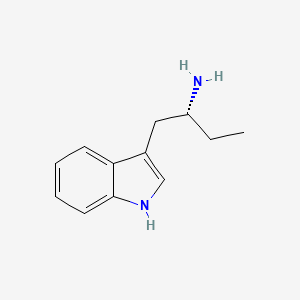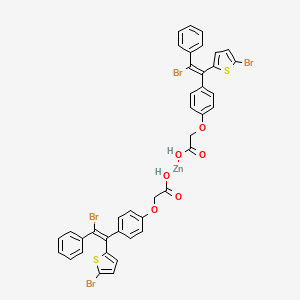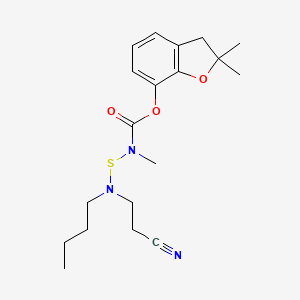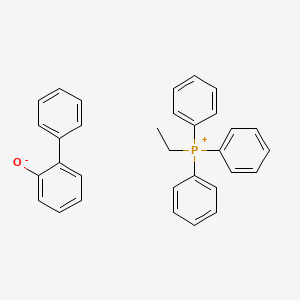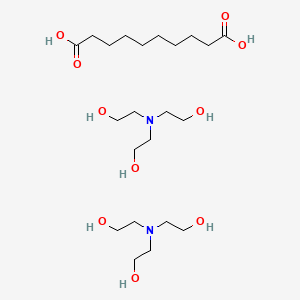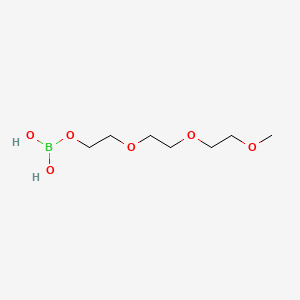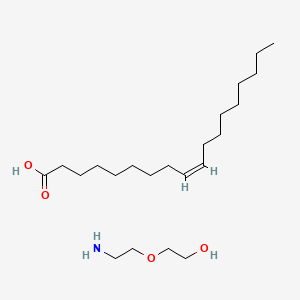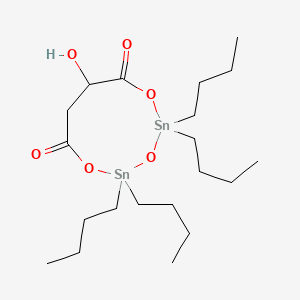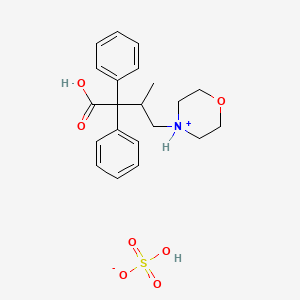
4-(3-Carboxy-2-methyl-3,3-diphenylpropyl)morpholinium hydrogen sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Carboxy-2-methyl-3,3-diphenylpropyl)morpholinium hydrogen sulphate is a chemical compound with the molecular formula C21H27NO7S and a molecular weight of 437.5 g/mol. This compound is known for its unique structure, which includes a morpholinium ion and a hydrogen sulphate group. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 4-(3-Carboxy-2-methyl-3,3-diphenylpropyl)morpholinium hydrogen sulphate involves several steps. The primary synthetic route includes the reaction of 3-methyl-3,3-diphenylpropanoic acid with morpholine under specific conditions to form the morpholinium salt. This is followed by the addition of hydrogen sulphate to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
4-(3-Carboxy-2-methyl-3,3-diphenylpropyl)morpholinium hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminium hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinium ion can be replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(3-Carboxy-2-methyl-3,3-diphenylpropyl)morpholinium hydrogen sulphate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 4-(3-Carboxy-2-methyl-3,3-diphenylpropyl)morpholinium hydrogen sulphate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
4-(3-Carboxy-2-methyl-3,3-diphenylpropyl)morpholinium hydrogen sulphate can be compared with other similar compounds such as:
- 4-(3-Carboxy-2-methyl-3,3-diphenylpropyl)pyridinium hydrogen sulphate
- 4-(3-Carboxy-2-methyl-3,3-diphenylpropyl)ammonium hydrogen sulphate These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical properties and applications.
Eigenschaften
CAS-Nummer |
93841-21-5 |
|---|---|
Molekularformel |
C21H27NO7S |
Molekulargewicht |
437.5 g/mol |
IUPAC-Name |
hydrogen sulfate;3-methyl-4-morpholin-4-ium-4-yl-2,2-diphenylbutanoic acid |
InChI |
InChI=1S/C21H25NO3.H2O4S/c1-17(16-22-12-14-25-15-13-22)21(20(23)24,18-8-4-2-5-9-18)19-10-6-3-7-11-19;1-5(2,3)4/h2-11,17H,12-16H2,1H3,(H,23,24);(H2,1,2,3,4) |
InChI-Schlüssel |
OFIQJTJIXKPUGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C[NH+]1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


